molecular formula C15H12N2O B188531 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 1874-47-1

2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B188531
CAS No.: 1874-47-1
M. Wt: 236.27 g/mol
InChI Key: UHQIKTAVLMIABA-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C15H12N2O. It features a five-membered ring containing two nitrogen atoms and one oxygen atom. The phenyl and p-tolyl groups are attached to the 2 and 5 positions of the oxadiazole ring, respectively. This compound is known for its near-planar geometry, which allows for efficient packing and intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of N’-benzoyl-4-methylbenzohydrazide with phosphorus oxychloride (POCl3) under reflux conditions. This reaction yields the desired oxadiazole compound with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl and p-tolyl rings.

Scientific Research Applications

2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Phenyl-5-(4-fluorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the p-tolyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its near-planar geometry allows for efficient packing and strong intermolecular interactions, making it valuable in material science applications .

Properties

CAS No.

1874-47-1

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

UHQIKTAVLMIABA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3

Key on ui other cas no.

1874-47-1

Origin of Product

United States

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